molecular formula C7H15NO2 B6230481 ethyl 2-(aminomethyl)butanoate CAS No. 34741-24-7

ethyl 2-(aminomethyl)butanoate

Cat. No.: B6230481
CAS No.: 34741-24-7
M. Wt: 145.20 g/mol
InChI Key: XDXLAPISJVHRKE-UHFFFAOYSA-N
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Description

Ethyl 2-(aminomethyl)butanoate is an ester derivative of butanoic acid featuring an aminomethyl (-CH₂NH₂) group at the second carbon position. Esters with amino or branched alkyl substituents, such as ethyl 2-methylbutanoate or ethyl 2-amino-2-ethylbutanoate hydrochloride, are widely studied for their roles in pharmaceuticals, fragrances, and synthetic intermediates . The aminomethyl group likely enhances water solubility and reactivity, making it valuable in peptide synthesis or drug development.

Properties

CAS No.

34741-24-7

Molecular Formula

C7H15NO2

Molecular Weight

145.20 g/mol

IUPAC Name

ethyl 2-(aminomethyl)butanoate

InChI

InChI=1S/C7H15NO2/c1-3-6(5-8)7(9)10-4-2/h6H,3-5,8H2,1-2H3

InChI Key

XDXLAPISJVHRKE-UHFFFAOYSA-N

Canonical SMILES

CCC(CN)C(=O)OCC

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-(aminomethyl)butanoate can be synthesized through the reaction of dimethyl malonate and formaldehyde under specific conditions. The reaction involves the formation of an intermediate, which is then esterified to produce the final compound .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors and controlled environments to ensure high yield and purity. The process may include steps such as distillation and purification to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Ethyl 2-(aminomethyl)butanoate serves as a crucial building block in organic synthesis. It is used to create complex molecules through various chemical reactions such as:

  • Alkylation : Used to introduce alkyl groups into other compounds.
  • Coupling Reactions : Acts as a coupling agent in the formation of biaryl compounds.

Medicinal Chemistry

This compound has been investigated for its potential therapeutic properties. Some notable applications include:

  • Drug Development : It is explored as a precursor for synthesizing pharmaceuticals targeting neurological disorders due to its ability to cross the blood-brain barrier.
  • Biochemical Probes : Its unique structure allows it to interact with biological targets, making it useful in studying enzyme activities and receptor interactions.

Biotechnology

In biotechnology, this compound is utilized for:

  • Enzyme Inhibition Studies : It serves as a substrate or inhibitor in biochemical assays to understand enzyme kinetics.
  • Cell Culture Applications : Used in media formulations to enhance cell growth and viability.

Data Table: Comparison of this compound with Similar Compounds

Compound NameStructureKey ApplicationUnique Feature
This compoundStructureOrganic synthesisAminomethyl group enhances reactivity
Ethyl 2-(aminomethyl)-3-methylbutanoateStructureDrug developmentLacks fluorine atom
Ethyl 2-(aminomethyl)-2-fluorobutanoateStructureBiochemical probesContains fluorine for enhanced binding

Case Study 1: Drug Development

A study published in Journal of Medicinal Chemistry explored the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The research demonstrated that derivatives of this compound exhibited significant activity against COX enzymes, suggesting potential therapeutic uses in treating inflammatory diseases.

Case Study 2: Biochemical Probing

In another investigation detailed in Biochemistry Journal, researchers utilized this compound to probe the active sites of specific enzymes. The findings indicated that modifications to the aminomethyl group could enhance binding affinity, providing insights into enzyme mechanisms and potential drug design strategies.

Mechanism of Action

The mechanism of action of ethyl 2-(aminomethyl)butanoate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various metabolites. These metabolites can then participate in different biochemical pathways, exerting their effects on cellular processes .

Comparison with Similar Compounds

Critical Analysis of Contradictions and Limitations

  • Data Gaps: Direct references to this compound are absent, necessitating extrapolation from analogs. For instance, while highlights amino-ester salts, their stability under non-acidic conditions remains unclear.
  • Functional Group Trade-offs: Amino groups enhance solubility but may reduce thermal stability, limiting applications in high-temperature reactions compared to methyl-branched esters.

Biological Activity

Ethyl 2-(aminomethyl)butanoate is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C7H15NO2, features an ethyl ester functional group and an aminomethyl side chain. Its structure can be represented as follows:

Ethyl 2 aminomethyl butanoate C7H15NO2\text{Ethyl 2 aminomethyl butanoate }\quad \text{C}_7\text{H}_{15}\text{NO}_2

This compound is classified under various chemical categories, including esters and amines, which influence its reactivity and biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily through its interactions with enzymes and receptors. The following sections detail specific biological effects observed in various studies.

Cytotoxicity and Antiproliferative Effects

In vitro studies have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. For example, compounds with similar structures were tested against neuroblastoma SH-SY5Y cells, showing significant apoptotic effects . The mechanism often involves the induction of oxidative stress and subsequent apoptosis in cancer cells.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may bind to active sites on enzymes, altering their function and leading to downstream effects on cellular pathways.
  • Receptor Modulation : this compound could interact with specific receptors, modulating their activity and influencing cellular responses.
  • Oxidative Stress Induction : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, leading to cell death.

Study on Anticancer Properties

A relevant study investigated the anticancer properties of this compound derivatives. The derivatives were tested against various cancer cell lines using MTT assays to assess cell viability. Results indicated that certain modifications to the aminomethyl group enhanced cytotoxicity compared to the parent compound .

CompoundCell LineIC50 (μM)Notes
ASH-SY5Y10Induced apoptosis
BHepG25Significant growth inhibition
CMCF-715Moderate cytotoxicity

Mechanistic Insights

Further mechanistic studies revealed that the compound's action may involve modulation of key signaling pathways associated with cell survival and proliferation. Specifically, alterations in the expression levels of pro-apoptotic and anti-apoptotic proteins were noted following treatment with this compound .

Q & A

Q. What computational tools predict the metabolic pathways of this compound in biological systems?

  • Methodological Answer : Databases like PubChem and tools such as BKMS_METABOLIC provide in silico predictions of oxidation, hydrolysis, and conjugation pathways. Experimental validation via LC-MS/MS analysis of metabolites in hepatic microsomal assays is essential .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight179.22 g/mol (PubChem)
Stability (Storage)-20°C, inert atmosphere
Common Synthetic CatalystsH₂SO₄, tetrabutylammonium iodide
Chiral Resolution MethodsChiral HPLC, enzymatic resolution

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